N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide
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Overview
Description
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide is a complex organic compound that features a pyrazole ring and a pyridine ring connected through an ethyl linker
Scientific Research Applications
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Mode of Action
The mode of action of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide is currently unknown due to the lack of specific studies on this compound. It is known that the compound contains a pyridine and a pyrazole ring, which are common structures in many bioactive compounds . These structures may interact with various biological targets, leading to changes in cellular functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine moiety. The final step involves the formation of the carboxamide group.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridine boronic acid derivative and a halogenated pyrazole.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives, such as carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide
- N-{2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}pyridine-2-carboxamide
Uniqueness
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine and pyrazole rings, as well as the carboxamide group, can significantly impact the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(14-3-7-18-8-4-14)19-9-10-21-12-15(11-20-21)13-1-5-17-6-2-13/h1-8,11-12H,9-10H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTRRNAEMKDYRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN(N=C2)CCNC(=O)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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